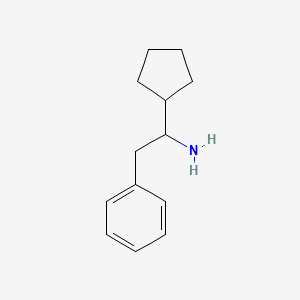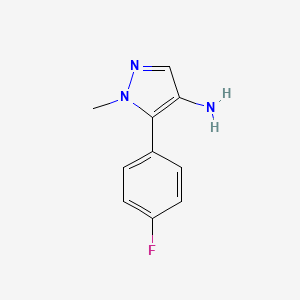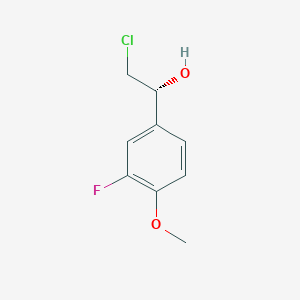
(1R)-2-chloro-1-(3-fluoro-4-methoxyphenyl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R)-2-chloro-1-(3-fluoro-4-methoxyphenyl)ethan-1-ol is an organic compound characterized by the presence of a chloro group, a fluoro group, and a methoxy group attached to a phenyl ring, along with a hydroxyl group on an ethan-1-ol backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-2-chloro-1-(3-fluoro-4-methoxyphenyl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-fluoro-4-methoxybenzaldehyde.
Grignard Reaction: The benzaldehyde is subjected to a Grignard reaction with a suitable Grignard reagent, such as ethylmagnesium bromide, to form the corresponding alcohol.
Chlorination: The resulting alcohol is then chlorinated using thionyl chloride or another chlorinating agent to introduce the chloro group at the desired position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Types of Reactions:
Oxidation: The hydroxyl group in (1R)-2-chloro-1-(3-fluoro-4-methoxyphenyl)ethan-1-ol can be oxidized to form the corresponding ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can undergo reduction reactions, particularly at the chloro group, to form the corresponding dechlorinated product.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: PCC, Jones reagent, or other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products Formed:
Oxidation: Corresponding ketone.
Reduction: Dechlorinated alcohol.
Substitution: Substituted derivatives with various functional groups.
科学研究应用
(1R)-2-chloro-1-(3-fluoro-4-methoxyphenyl)ethan-1-ol has several scientific research applications:
Medicinal Chemistry: It can serve as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Researchers may use this compound to study the effects of specific functional groups on biological activity.
Industrial Applications: It may be utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of (1R)-2-chloro-1-(3-fluoro-4-methoxyphenyl)ethan-1-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the chloro, fluoro, and methoxy groups can influence the compound’s binding affinity and selectivity for these targets.
相似化合物的比较
(1R)-2-chloro-1-(4-methoxyphenyl)ethan-1-ol: Lacks the fluoro group, which may affect its reactivity and biological activity.
(1R)-2-chloro-1-(3-fluoro-phenyl)ethan-1-ol: Lacks the methoxy group, potentially altering its chemical properties.
(1R)-2-chloro-1-(3-fluoro-4-methoxyphenyl)propan-1-ol: Has an additional carbon in the backbone, which can influence its steric and electronic properties.
Uniqueness: The presence of both the fluoro and methoxy groups on the phenyl ring, along with the chloro group on the ethan-1-ol backbone, makes (1R)-2-chloro-1-(3-fluoro-4-methoxyphenyl)ethan-1-ol unique
属性
分子式 |
C9H10ClFO2 |
|---|---|
分子量 |
204.62 g/mol |
IUPAC 名称 |
(1R)-2-chloro-1-(3-fluoro-4-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H10ClFO2/c1-13-9-3-2-6(4-7(9)11)8(12)5-10/h2-4,8,12H,5H2,1H3/t8-/m0/s1 |
InChI 键 |
WEOJHWQBPOXBNH-QMMMGPOBSA-N |
手性 SMILES |
COC1=C(C=C(C=C1)[C@H](CCl)O)F |
规范 SMILES |
COC1=C(C=C(C=C1)C(CCl)O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2E)-2-[(3-Chlorophenyl)methylidene]butanoic acid](/img/structure/B13162309.png)
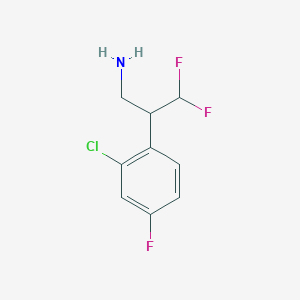

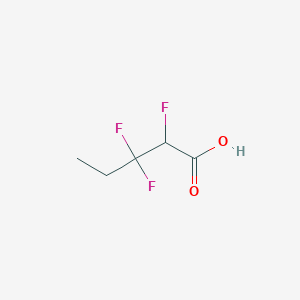
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(isoquinolin-5-yl)propanoic acid](/img/structure/B13162347.png)

![5-[Methyl(prop-2-yn-1-yl)amino]furan-2-carbaldehyde](/img/structure/B13162355.png)
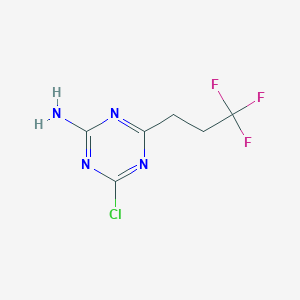
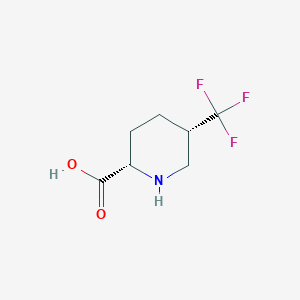
![3-(2-Fluorophenyl)-6-(4-isopropylpiperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B13162371.png)

